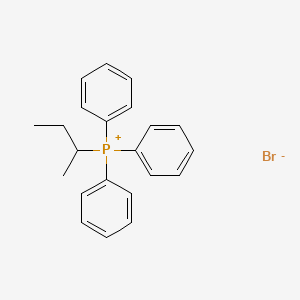

(2-BUTYL)TRIPHENYLPHOSPHONIUM BROMIDE

Description

The exact mass of the compound sec-Butyltriphenylphosphonium bromide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 85863. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (2-BUTYL)TRIPHENYLPHOSPHONIUM BROMIDE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-BUTYL)TRIPHENYLPHOSPHONIUM BROMIDE including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

butan-2-yl(triphenyl)phosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24P.BrH/c1-3-19(2)23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h4-19H,3H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKWAYXKPYJOYEL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24BrP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3968-92-1 | |

| Record name | Phosphonium, (1-methylpropyl)triphenyl-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3968-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | sec-Butyltriphenylphosphonium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003968921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3968-92-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85863 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | sec-butyltriphenylphosphonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.444 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(2-BUTYL)TRIPHENYLPHOSPHONIUM BROMIDE CAS number

An In-depth Technical Guide to (2-Butyl)triphenylphosphonium Bromide

Abstract: This technical guide provides a comprehensive overview of (sec-butyl)triphenylphosphonium bromide (CAS Number: 3968-92-1), a crucial reagent in modern organic synthesis. The document delves into its fundamental physicochemical properties, established synthetic routes, and primary applications, with a detailed focus on its role in the Wittig reaction for the formation of substituted alkenes. Methodologies for ylide generation and subsequent olefination are presented with an emphasis on the mechanistic underpinnings and practical considerations for laboratory execution. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique reactivity of this phosphonium salt in their synthetic endeavors.

Introduction to Phosphonium Salts

Phosphonium salts are a class of organophosphorus compounds with the general structure [PR₄]⁺X⁻. They are pivotal intermediates in organic chemistry, most notably as precursors to phosphorus ylides for the Wittig reaction. The specific nature of the four organic residues (R groups) on the phosphorus atom dictates the reactivity and steric influence of the resulting ylide. (sec-Butyl)triphenylphosphonium bromide, featuring a secondary alkyl group, is specifically employed to introduce a sec-butylidene moiety onto a carbonyl compound, a transformation that is fundamental to the synthesis of complex organic molecules and active pharmaceutical ingredients.

Physicochemical Properties and Identification

Accurate identification and understanding of a reagent's physical properties are prerequisites for its successful application in research and development. (sec-Butyl)triphenylphosphonium bromide is distinguished by the CAS number 3968-92-1.[1][2] It is a stereoisomer of the more common n-butyltriphenylphosphonium bromide (CAS: 1779-51-7).[3][4][5]

Below is a summary of its key properties:

| Property | Value | Source |

| CAS Number | 3968-92-1 | PubChem[1] |

| Molecular Formula | C₂₂H₂₄BrP | PubChem[1] |

| Molecular Weight | 399.3 g/mol | PubChem[1] |

| Appearance | White to off-white solid/powder | Thermo Fisher Scientific[2] |

| IUPAC Name | butan-2-yl(triphenyl)phosphanium bromide | PubChem[1] |

| Solubility | Soluble in water and polar organic solvents. | Thermo Fisher Scientific[2] |

| Sensitivity | Hygroscopic; absorbs moisture from the air. | Thermo Fisher Scientific[2] |

Caption: Structure of the phosphonium cation and bromide anion.

Synthesis of (sec-Butyl)triphenylphosphonium Bromide

The synthesis of phosphonium salts is a cornerstone reaction in organophosphorus chemistry. The most direct and widely used method is the quaternization of a phosphine with an alkyl halide.

Synthetic Pathway

The preparation involves a bimolecular nucleophilic substitution (Sₙ2) reaction where the phosphorus atom of triphenylphosphine acts as the nucleophile, attacking the electrophilic carbon of a sec-butyl halide, typically 2-bromobutane.

Caption: General workflow for the synthesis of the title compound.

Experimental Considerations

-

Causality of Choice: Triphenylphosphine is an excellent nucleophile for this reaction due to the electron-donating properties of the phenyl groups and the accessibility of the phosphorus lone pair.

-

Reaction Inefficiency: It is important to note that Sₙ2 reactions with secondary halides, such as 2-bromobutane, can be less efficient than with primary halides due to increased steric hindrance at the reaction center.[6] This can lead to longer reaction times or the need for higher temperatures to achieve a satisfactory yield.

-

Purification: The resulting phosphonium salt typically precipitates from the nonpolar solvent upon cooling and can be purified by filtration and washing with a non-polar solvent like ether to remove unreacted starting materials.[7]

Core Application: The Wittig Reaction

The paramount application of (sec-butyl)triphenylphosphonium bromide is as a precursor to the corresponding phosphorus ylide (a Wittig reagent) for use in the Wittig reaction.[6][8] This reaction is a powerful and reliable method for synthesizing alkenes from aldehydes or ketones.[6]

Mechanism: From Salt to Alkene

The process begins with the deprotonation of the phosphonium salt at the carbon alpha to the phosphorus atom. This requires a strong base, as the pKa of the alpha-proton is relatively high. The resulting ylide is a resonance-stabilized species that acts as the key nucleophile.

Caption: Mechanism of the Wittig reaction using a phosphonium salt.

-

Ylide Formation: The sec-butyl group makes this an unstabilized ylide, as there are no adjacent electron-withdrawing groups to delocalize the negative charge on the carbanion resonance form.[9] Unstabilized ylides are highly reactive and typically favor the formation of (Z)-alkenes, especially under salt-free conditions at low temperatures.[6][9]

-

Intermediate Formation: Modern understanding of the mechanism favors a concerted [2+2] cycloaddition between the ylide and the carbonyl to form a four-membered oxaphosphetane intermediate.[9][10]

-

Product Formation: This intermediate rapidly collapses in a reverse [2+2] cycloaddition to yield the final alkene and the highly stable triphenylphosphine oxide, the thermodynamic driving force for the reaction.[10]

Protocol: Stereoselective Alkene Synthesis

This protocol outlines the in situ generation of the ylide from (sec-butyl)triphenylphosphonium bromide and its subsequent reaction with an aldehyde.

Materials:

-

(sec-Butyl)triphenylphosphonium bromide

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

-

Aldehyde (R'-CHO)

-

Anhydrous reaction vessel (e.g., Schlenk flask)

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Preparation: Under an inert atmosphere, suspend (sec-butyl)triphenylphosphonium bromide (1.1 equivalents) in anhydrous THF in the reaction vessel.

-

Ylide Generation: Cool the suspension to 0 °C in an ice bath. Add n-BuLi (1.05 equivalents) dropwise via syringe.[11] The formation of the ylide is often indicated by a color change to deep red or orange. Allow the mixture to stir at this temperature for 30-60 minutes.

-

Carbonyl Addition: Cool the reaction mixture to -78 °C (dry ice/acetone bath). Slowly add a solution of the aldehyde (1.0 equivalent) in anhydrous THF.

-

Scientific Rationale: Low temperature is crucial for controlling the reactivity of the unstabilized ylide and maximizing kinetic control, which favors the formation of the (Z)-alkene.[9]

-

-

Reaction: Allow the reaction to stir at -78 °C for 1-2 hours, then warm slowly to room temperature and stir for an additional 1-18 hours, monitoring by TLC.

-

Quenching & Workup: Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to isolate the desired alkene.

Other Applications

While its primary role is as a Wittig reagent, phosphonium salts, in general, can function as phase transfer catalysts (PTCs).[3][8] They facilitate the transfer of an anionic reactant from an aqueous phase to an organic phase where the reaction occurs. However, this application is more extensively documented for the n-butyl isomer.[3][8][12] The bulky nature of the triphenyl and sec-butyl groups may also lend it utility as a latent catalyst in the formulation of high-performance polymers, epoxy resins, and powder coatings, where it can promote cross-linking upon thermal activation.[8]

Safety, Handling, and Storage

As with any chemical reagent, proper handling of (sec-butyl)triphenylphosphonium bromide is essential for laboratory safety.

-

Hazards: The compound is known to cause skin and serious eye irritation.[2] It may also cause respiratory irritation.[2]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. Use in a well-ventilated area or a chemical fume hood.[2]

-

Storage: The material is hygroscopic and should be stored under an inert atmosphere in a tightly closed container in a cool, dry place.[2] Exposure to moisture can compromise the reagent's integrity.

-

First Aid: In case of contact, rinse eyes cautiously with water for several minutes.[2] For skin contact, wash with plenty of soap and water.[2] If inhaled, move the person to fresh air.[2] Seek medical attention if symptoms persist.

Conclusion

(sec-Butyl)triphenylphosphonium bromide is a specialized but valuable phosphonium salt for organic synthesis. Its primary utility lies in its role as a precursor for an unstabilized Wittig reagent, enabling the synthesis of (Z)-disubstituted alkenes from carbonyls with a sec-butylidene group. A thorough understanding of its properties, the mechanism of the Wittig reaction, and precise experimental control are key to harnessing its synthetic potential in the development of novel chemical entities.

References

-

Title: sec-Butyltriphenylphosphonium bromide | C22H24BrP | CID 3083826 Source: PubChem URL: [Link]

-

Title: Butyltriphenylphosphonium bromide | C22H24P.Br | CID 159628 Source: PubChem URL: [Link]

-

Title: Cas 1779-51-7,Butyltriphenylphosphonium bromide | lookchem Source: lookchem.com URL: [Link]

-

Title: Understanding the Applications of Butyltriphenylphosphonium Bromide in Material Science Source: Custom Synthesis URL: [Link]

-

Title: Material Safety Data Sheet - (n-Butyl)triphenylphosphonium bromide, 99% Source: Cole-Parmer URL: [Link]

-

Title: Wittig Reaction Mechanism & Examples Source: Total Synthesis URL: [Link]

-

Title: Wittig Reaction - Wittig Reagents (in situ) Source: Common Organic Chemistry URL: [Link]

-

Title: Butyltriphenylphosphonium bromide CAS: 1779-51-7 Source: Jinan Future chemical Co.,Ltd URL: [Link]

-

Title: Wittig Reaction Source: Chemistry LibreTexts URL: [Link]

-

Title: Wittig Reaction: Mechanism and Examples Source: NROChemistry URL: [Link]

-

Title: Butyltriphenylphosphonium Bromide CAS 1779-51-7 Source: Home Sunshine Pharma URL: [Link]

- Title: Synthetic method for butyltriphenylphosphonium bromide Source: Google Patents URL

-

Title: Wittig Reaction - Examples and Mechanism Source: Master Organic Chemistry URL: [Link]

-

Title: CatOnium BTPB Source: Vesta Chemicals URL: [Link]

-

Title: vinyl triphenylphosphonium bromide Source: Organic Syntheses Procedure URL: [Link]

Sources

- 1. sec-Butyltriphenylphosphonium bromide | C22H24BrP | CID 3083826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. WERCS Studio - Application Error [assets.thermofisher.com]

- 3. CAS 1779-51-7: Butyltriphenylphosphonium bromide [cymitquimica.com]

- 4. Butyltriphenylphosphonium bromide | C22H24P.Br | CID 159628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lookchem.com [lookchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. nbinno.com [nbinno.com]

- 9. total-synthesis.com [total-synthesis.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]

- 12. Butyltriphenylphosphonium Bromide | CAS:1779-51-7 | BTPB [vestachem.com]

An In-depth Technical Guide to sec-Butyltriphenylphosphonium Bromide: Synthesis, Reactivity, and Application

This guide provides a comprehensive overview of sec-butyltriphenylphosphonium bromide, a key reagent in synthetic organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's core chemical properties, synthesis, handling, and its principal application as a precursor in the Wittig reaction for the stereoselective synthesis of alkenes.

Core Chemical Identity and Physical Properties

sec-Butyltriphenylphosphonium bromide is a quaternary phosphonium salt. In this structure, a phosphorus atom is bonded to three phenyl groups and one sec-butyl group, carrying a positive charge that is balanced by a bromide anion.[1] Its primary utility lies in its role as a precursor to a phosphorus ylide, a reactive intermediate central to the Wittig reaction.

The fundamental identifiers and physical characteristics of this compound are summarized below for quick reference.

Table 1: Physicochemical Properties of sec-Butyltriphenylphosphonium Bromide

| Property | Value | Source(s) |

| CAS Number | 3968-92-1 | [1] |

| Molecular Formula | C₂₂H₂₄BrP | [1] |

| Molecular Weight | 399.3 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [2][3] |

| Melting Point | 240-243 °C | [2][4] |

| Solubility | Soluble in water, chloroform, and methanol. | [2][4] |

| Stability | Hygroscopic; sensitive to moisture. | [2][4] |

Synthesis and Purification

The synthesis of phosphonium salts like sec-butyltriphenylphosphonium bromide is a standard and well-established procedure in organic chemistry. The most common method involves a nucleophilic substitution reaction (Sₙ2) between triphenylphosphine and a suitable alkyl halide, in this case, 2-bromobutane.

The causality behind this choice is straightforward: triphenylphosphine is an excellent nucleophile due to the electron-donating character of the phenyl groups and the availability of a lone pair on the phosphorus atom. It readily attacks the electrophilic carbon of the 2-bromobutane, displacing the bromide ion to form the stable phosphonium salt.

Experimental Protocol: Synthesis of sec-Butyltriphenylphosphonium Bromide

This protocol is a generalized procedure based on the synthesis of analogous phosphonium salts.[2][5]

Materials:

-

Triphenylphosphine (1.0 eq)

-

2-Bromobutane (1.0-1.2 eq)

-

Toluene or Xylene (solvent)

-

Anhydrous Ether (for washing)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.

-

Reagent Addition: To the flask, add triphenylphosphine and the chosen solvent (e.g., xylene). Stir the mixture until the triphenylphosphine is fully dissolved.

-

Reaction Initiation: Add 2-bromobutane to the solution.

-

Heating: Heat the reaction mixture to reflux with continuous stirring. The reaction time can vary, typically ranging from 6 to 48 hours, depending on the scale and solvent.[2][5] Monitor the reaction for the formation of a white precipitate, which is the desired product.

-

Isolation: After the reaction is complete, cool the mixture to room temperature. The white, solid product will precipitate out of the solution.

-

Purification: Collect the solid by suction filtration. Wash the crystals thoroughly with a non-polar solvent like anhydrous ether to remove any unreacted starting materials.[5]

-

Drying: Dry the purified sec-butyltriphenylphosphonium bromide under vacuum to yield a white crystalline powder.

Caption: Synthesis workflow for sec-butyltriphenylphosphonium bromide.

Core Application: The Wittig Reaction

The paramount importance of sec-butyltriphenylphosphonium bromide stems from its use in the Wittig reaction, a powerful method for creating carbon-carbon double bonds by reacting a phosphorus ylide with an aldehyde or a ketone.[6]

Step 1: Ylide Formation

The first critical step is the deprotonation of the phosphonium salt to form the corresponding phosphorus ylide (also known as a Wittig reagent). The protons on the carbon atom adjacent (alpha) to the positively charged phosphorus are acidic and can be removed by a strong base.[7]

The choice of base is crucial and dictates the reaction conditions. Common bases include organolithium reagents (like n-butyllithium), sodium hydride (NaH), or sodium amide (NaNH₂).[7][8]

Caption: Formation of the phosphorus ylide from the phosphonium salt.

Step 2: The Wittig Reaction Mechanism and Stereoselectivity

Once formed, the nucleophilic ylide attacks the electrophilic carbonyl carbon of an aldehyde or ketone. The modern understanding of the mechanism suggests a concerted [2+2] cycloaddition to form a four-membered ring intermediate called an oxaphosphetane.[6][7] This intermediate then collapses in a reverse [2+2] cycloaddition to yield the desired alkene and triphenylphosphine oxide, a thermodynamically very stable byproduct that drives the reaction to completion.

For non-stabilized ylides, such as the one derived from sec-butyltriphenylphosphonium bromide, the Wittig reaction often exhibits (Z)-stereoselectivity, especially under salt-free conditions.[7]

Caption: The Wittig reaction mechanism.

Experimental Protocol: General Wittig Olefination

This protocol describes the in situ generation of the ylide followed by its reaction with a carbonyl compound.

Materials:

-

sec-Butyltriphenylphosphonium bromide (1.0 eq)

-

Anhydrous solvent (e.g., THF, Diethyl Ether)

-

Strong base (e.g., n-Butyllithium in hexanes, 1.0 eq)

-

Aldehyde or Ketone (1.0 eq)

-

Inert atmosphere setup (Nitrogen or Argon)

-

Dry glassware

Procedure:

-

Setup: Under an inert atmosphere, add sec-butyltriphenylphosphonium bromide to a flame-dried flask containing anhydrous THF. Suspend the salt with vigorous stirring.

-

Ylide Formation: Cool the suspension to a low temperature (e.g., 0 °C or -78 °C). Slowly add the strong base (e.g., n-BuLi) dropwise. A distinct color change (often to deep red or orange) indicates the formation of the ylide. Stir the mixture at this temperature for 30-60 minutes.

-

Carbonyl Addition: Dissolve the aldehyde or ketone in a small amount of anhydrous THF and add it dropwise to the ylide solution at the same low temperature.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting material.

-

Quenching: Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ether or ethyl acetate). The triphenylphosphine oxide byproduct can often be removed through crystallization or column chromatography.

Safety, Handling, and Storage

As a professional handling this reagent, adherence to safety protocols is non-negotiable.

-

Hazards: sec-Butyltriphenylphosphonium bromide is classified as an irritant. It causes skin and serious eye irritation and may cause respiratory irritation.[1][9] It is also harmful if swallowed or in contact with skin.[10]

-

Handling:

-

Storage:

Broader Applications in Synthesis

While the Wittig reaction is its signature application, the utility of phosphonium salts extends across various domains of chemical synthesis. The n-butyl analog, for instance, is used in synthesizing inhibitors of tubulin polymerization for potential anticancer applications and in the creation of peroxisome proliferator-activated receptor dual agonists.[2][3] Furthermore, these salts serve as phase-transfer catalysts and find use in material science, such as in the synthesis of fluoroelastomers and as latent catalysts in powder coatings.[3][13] These examples underscore the versatility of the phosphonium salt functional group in both pharmaceutical and materials science research.

References

Sources

- 1. sec-Butyltriphenylphosphonium bromide | C22H24BrP | CID 3083826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Butyltriphenylphosphonium bromide | 1779-51-7 [chemicalbook.com]

- 3. CAS 1779-51-7: Butyltriphenylphosphonium bromide [cymitquimica.com]

- 4. lookchem.com [lookchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Wittig reaction - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. Butyltriphenylphosphonium bromide | C22H24P.Br | CID 159628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. nbinno.com [nbinno.com]

(2-BUTYL)TRIPHENYLPHOSPHONIUM BROMIDE molecular weight.

This guide provides a comprehensive overview of (2-Butyl)triphenylphosphonium bromide, a versatile phosphonium salt utilized in various chemical transformations. It is tailored for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering in-depth information on its physicochemical properties, synthesis, and key applications, with a primary focus on its molecular characteristics.

(2-Butyl)triphenylphosphonium bromide, also known as sec-butyltriphenylphosphonium bromide, is a quaternary phosphonium salt. Its fundamental role in synthetic chemistry is intrinsically linked to its molecular structure and resulting properties.

Molecular Weight and Formula

The precise molecular weight of a compound is a critical parameter for stoichiometric calculations in chemical reactions, quantitative analysis, and characterization. For (2-Butyl)triphenylphosphonium bromide, this value is derived from its elemental composition.

The molecular formula is C₂₂H₂₄BrP [1][2].

Based on this formula, the calculated molecular weight is:

This value is essential for accurately preparing solutions of a specific molarity and for determining theoretical yields in reactions where it is a reactant or product.

Structural Representation & Key Identifiers

The structure consists of a central phosphorus atom bonded to three phenyl groups and one sec-butyl group, forming a positively charged phosphonium cation. This cation is associated with a bromide anion.

Table 1: Key Identifiers and Properties

| Property | Value | Source(s) |

| IUPAC Name | (Butan-2-yl)triphenylphosphanium bromide | [1][2] |

| CAS Number | 3968-92-1 | [1][2][4] |

| Molecular Formula | C₂₂H₂₄BrP | [1][2] |

| Molecular Weight | 399.3 g/mol | [1][3] |

| Appearance | White crystals or powder | [2][5] |

| Solubility | Soluble in water, chloroform, and methanol | [5][6] |

| Melting Point | 240-243 °C (for the related n-butyl isomer) | [6][7] |

| Key Characteristic | Hygroscopic (absorbs moisture from the air) | [5][8] |

Synthesis of Phosphonium Salts: A Mechanistic Overview

The synthesis of phosphonium salts like (2-Butyl)triphenylphosphonium bromide is a cornerstone reaction in organophosphorus chemistry. The most common method involves the quaternization of a phosphine.

General Synthesis Pathway

The formation of a phosphonium salt is typically achieved through an Sₙ2 reaction between a phosphine, acting as a nucleophile, and an alkyl halide.

Workflow: Synthesis of (2-Butyl)triphenylphosphonium Bromide

Caption: General Sₙ2 pathway for the synthesis of the target phosphonium salt.

Experimental Protocol Example (Adapted from n-butyl isomer synthesis)

This protocol is adapted from established procedures for the synthesis of similar phosphonium salts and serves as a representative example.[6][7]

Objective: To synthesize a phosphonium salt via the quaternization of triphenylphosphine.

Materials:

-

Triphenylphosphine

-

2-Bromobutane

-

Reaction flask with reflux condenser and nitrogen inlet

-

Stirring apparatus

Procedure:

-

Inert Atmosphere: Assemble the reaction apparatus and purge with an inert gas, such as nitrogen, to prevent oxidation of the triphenylphosphine.[6]

-

Reactant Charging: Dissolve triphenylphosphine in the chosen anhydrous solvent within the reaction flask.

-

Alkyl Halide Addition: Add 2-bromobutane to the solution. For a controlled reaction, this can be done dropwise.[9]

-

Reaction Conditions: Heat the mixture to reflux temperature with continuous stirring. The reaction time can vary, often requiring several hours (e.g., 6 to 28 hours depending on the specific reactants and solvent).[6][9] The rationale for heating is to provide the necessary activation energy for the Sₙ2 reaction to proceed at a practical rate.

-

Product Isolation: Upon completion, cool the reaction mixture to room temperature. The phosphonium salt product, being ionic, is typically insoluble in nonpolar solvents like xylene and will precipitate as a white solid.[6]

-

Purification: Collect the solid product by filtration. Wash the crystals with a portion of the solvent (e.g., xylene) to remove any unreacted starting materials.[6]

-

Drying: Dry the purified product to obtain the final (2-Butyl)triphenylphosphonium bromide.

Core Applications in Chemical Synthesis

Phosphonium salts are indispensable reagents in organic chemistry, primarily as precursors to phosphonium ylides for the Wittig reaction. The sec-butyl group in this specific reagent can introduce steric bulk that influences the stereoselectivity of the resulting alkene.

The Wittig Reaction

The paramount application of (2-Butyl)triphenylphosphonium bromide is its role as a precursor in the Wittig reaction, a method for converting ketones and aldehydes into alkenes.

Logical Flow: From Phosphonium Salt to Alkene

Caption: The logical progression of the Wittig reaction starting from the phosphonium salt.

Causality in the Wittig Reaction:

-

Ylide Formation: The process begins with the deprotonation of the phosphonium salt at the carbon alpha to the phosphorus atom. This requires a strong base (e.g., n-butyllithium or sodium hydride). The acidity of this proton is increased due to the electron-withdrawing nature of the adjacent positively charged phosphorus.

-

Nucleophilic Attack: The resulting phosphonium ylide is a powerful nucleophile that attacks the electrophilic carbonyl carbon of an aldehyde or ketone.

-

Intermediate Formation: This attack leads to the formation of a zwitterionic intermediate called a betaine, which rapidly cyclizes to form a four-membered ring known as an oxaphosphetane.

-

Alkene Formation: The oxaphosphetane intermediate collapses, driven by the formation of the very stable phosphorus-oxygen double bond in the byproduct, triphenylphosphine oxide. This concerted elimination yields the desired alkene.

Phase Transfer Catalysis

The lipophilic nature of the three phenyl groups and the butyl group, combined with the ionic nature of the salt, allows (2-Butyl)triphenylphosphonium bromide to function as a phase transfer catalyst (PTC).[10] It facilitates the transfer of an anion from an aqueous phase to an organic phase, where the reaction can proceed more efficiently. This is particularly useful in reactions involving water-insoluble organic substrates and water-soluble inorganic reagents.

Safety and Handling

As with any chemical reagent, proper handling of (2-Butyl)triphenylphosphonium bromide is crucial for laboratory safety.

-

Hazards: The compound is known to cause skin and serious eye irritation and may cause respiratory irritation.[1][5]

-

Hygroscopicity: It is hygroscopic and should be stored in a tightly closed container under an inert atmosphere to prevent moisture absorption, which can affect its reactivity.[5][8][11]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this chemical.[5] Work should be conducted in a well-ventilated area or a fume hood.[5]

Conclusion

(2-Butyl)triphenylphosphonium bromide, with a molecular weight of 399.3 g/mol , is more than just a chemical with a defined mass. It is a key enabler in synthetic organic chemistry, primarily serving as a reliable precursor for the Wittig reaction and as a phase transfer catalyst. A thorough understanding of its molecular properties, synthesis, and reaction mechanisms is fundamental for its effective and safe application in research and development, empowering scientists to construct complex molecular architectures with precision.

References

-

PubChem. sec-Butyltriphenylphosphonium bromide. National Center for Biotechnology Information. [Link]

-

PubChem. Butyltriphenylphosphonium bromide. National Center for Biotechnology Information. [Link]

- Google Patents. CN105330696A - Synthetic method for butyltriphenylphosphonium bromide.

Sources

- 1. sec-Butyltriphenylphosphonium bromide | C22H24BrP | CID 3083826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (2-Butyl)triphenylphosphonium bromide, 96% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. Butyltriphenylphosphonium bromide | C22H24P.Br | CID 159628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (2-BUTYL)TRIPHENYLPHOSPHONIUM BROMIDE | 3968-92-1 [chemicalbook.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. Butyltriphenylphosphonium bromide | 1779-51-7 [chemicalbook.com]

- 7. Butyltriphenylphosphonium bromide CAS#: 1779-51-7 [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. CN105330696A - Synthetic method for butyltriphenylphosphonium bromide - Google Patents [patents.google.com]

- 10. CAS 1779-51-7: Butyltriphenylphosphonium bromide [cymitquimica.com]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

Physical properties of sec-butyltriphenylphosphonium bromide

An In-Depth Technical Guide to the Physical Properties of sec-Butyltriphenylphosphonium Bromide

Introduction

sec-Butyltriphenylphosphonium bromide (CAS No. 3968-92-1) is a quaternary phosphonium salt featuring a phosphorus atom bonded to three phenyl groups and a sec-butyl group, with bromide as the counterion.[1][2] As a member of the extensive phosphonium salt family, it holds significant potential in organic synthesis, primarily as a precursor to Wittig reagents for the formation of carbon-carbon double bonds. Its structural isomer, n-butyltriphenylphosphonium bromide, is well-documented as a phase-transfer catalyst and a versatile synthetic reagent.[3][4][5][6] Understanding the core physical properties of the sec-butyl isomer is paramount for its effective storage, handling, and application in research and development settings.

This guide provides a comprehensive analysis of the known and predicted physical properties of sec-butyltriphenylphosphonium bromide. From the perspective of a Senior Application Scientist, we will not only present the data but also delve into the causality behind these properties and the established methodologies for their determination, ensuring a blend of theoretical knowledge and practical, field-proven insight.

General and Physicochemical Properties

The fundamental identity and general characteristics of a compound are the bedrock of its application. These properties dictate storage conditions, safety protocols, and appropriate handling procedures.

| Property | Value / Description | Source(s) |

| CAS Number | 3968-92-1 | [1][2] |

| Molecular Formula | C₂₂H₂₄BrP | [1] |

| Molecular Weight | 399.3 g/mol | [1][2] |

| IUPAC Name | butan-2-yl(triphenyl)phosphanium bromide | [1] |

| Appearance | White to off-white crystalline powder (inferred) | [3][6][7] |

| Hygroscopicity | Expected to be hygroscopic | [3][6][8] |

Expert Insights:

-

Appearance: While direct descriptions for the sec-butyl isomer are scarce, its close structural analog, n-butyltriphenylphosphonium bromide, is consistently reported as a white to off-white crystalline powder.[3][6][7] The ionic salt nature of the compound supports this physical state.

-

Hygroscopicity: This is a critical, albeit often overlooked, property. Phosphonium salts are inherently hygroscopic due to their ionic lattice, which readily attracts and holds atmospheric water molecules.[8] This absorbed moisture is not inert; it can hydrolyze the phosphonium salt or interfere with moisture-sensitive reactions, such as the ylide formation required for the Wittig reaction, leading to diminished yields or reaction failure.[8] Therefore, it is imperative to treat sec-butyltriphenylphosphonium bromide as a hygroscopic material.

Handling and Storage Protocol: To maintain the compound's integrity, it must be stored in a tightly sealed container within a desiccator containing an active drying agent (e.g., silica gel, Drierite™).[8] For long-term storage or use in highly sensitive applications, a glovebox or glove bag under an inert atmosphere (e.g., nitrogen or argon) is the gold standard.[9]

Solubility Profile

The solubility of a reagent dictates the choice of solvent for a reaction, purification, and analysis. As a quaternary phosphonium salt, sec-butyltriphenylphosphonium bromide's solubility is governed by the principle of "like dissolves like." The charged phosphonium center and bromide anion impart significant ionic character, while the phenyl and sec-butyl groups provide lipophilic character.

Expected Solubility:

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Soluble | The high dielectric constant and hydrogen bonding ability of these solvents effectively solvate the phosphonium cation and bromide anion. |

| Polar Aprotic | Chloroform, Dichloromethane | Soluble | These solvents possess a sufficient dipole moment to dissolve the ionic salt. Chloroform and methanol are confirmed solvents for the n-butyl isomer.[5][6] |

| Non-Polar | Hexanes, Diethyl Ether, Toluene | Insoluble / Sparingly Soluble | The low dielectric constant of these solvents cannot overcome the lattice energy of the ionic solid. |

Experimental Protocol for Solubility Determination:

-

Preparation: Add approximately 10-20 mg of sec-butyltriphenylphosphonium bromide to a small vial.

-

Solvent Addition: Add the test solvent dropwise (e.g., 0.1 mL increments) at a constant temperature (typically 25 °C).

-

Agitation: Vigorously vortex or stir the mixture after each addition for at least 60 seconds to facilitate dissolution.

-

Observation: Observe the mixture against a contrasting background. The compound is considered "soluble" if a clear, homogenous solution is formed. Note the volume of solvent required.

-

Classification: Qualitatively classify the solubility (e.g., >100 mg/mL = very soluble; 10-100 mg/mL = soluble; 1-10 mg/mL = sparingly soluble; <1 mg/mL = insoluble).

Thermal Analysis: Melting Point

The melting point is a fundamental physical constant that serves as a primary indicator of a crystalline solid's purity. A sharp melting range typically signifies high purity, whereas a broad and depressed range often indicates the presence of impurities. The melting point for the closely related n-butyltriphenylphosphonium bromide is well-established at 240-243 °C.[3][5][6][7][10]

While a specific, experimentally verified melting point for sec-butyltriphenylphosphonium bromide is not widely cited in the literature, its determination is a routine and essential characterization step.

Experimental Protocol for Melting Point Determination (Capillary Method):

-

Sample Preparation: Ensure the sample is completely dry by placing it under a high vacuum for several hours. Grind the crystalline solid into a fine powder using a mortar and pestle.

-

Capillary Loading: Tap the open end of a glass capillary tube into the powder to collect a small amount. Invert the tube and tap the sealed end gently on a hard surface to pack the sample down to a height of 2-3 mm.

-

Instrument Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.

-

Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid heating run (10-20 °C/min) to get a preliminary estimate.

-

Accurate Determination: Using a fresh sample, heat the apparatus rapidly to about 20 °C below the estimated melting point. Then, reduce the heating rate to 1-2 °C per minute.

-

Observation & Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is reported as T₁ - T₂.

Caption: Workflow for Melting Point Determination.

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure, confirming its identity and providing insights into its chemical environment.

Caption: Core Spectroscopic Analysis Workflow.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule, making it an excellent tool for identifying functional groups. An FTIR spectrum of sec-butyltriphenylphosphonium bromide has been recorded using a KBr wafer technique.[1]

Expected Characteristic Bands:

-

~3050 cm⁻¹: Aromatic C-H stretching from the phenyl groups.

-

~2960-2850 cm⁻¹: Aliphatic C-H stretching from the sec-butyl group.

-

~1585, 1485, 1435 cm⁻¹: C=C stretching vibrations within the aromatic rings. The peak around 1435 cm⁻¹ is characteristic of the P-Ph bond.

-

~1110 cm⁻¹: A strong, sharp absorption corresponding to the P-Ph stretching vibration.

-

~720 and ~690 cm⁻¹: Strong bands due to out-of-plane C-H bending of the monosubstituted phenyl rings.

Experimental Protocol for FTIR (KBr Pellet Method):

-

Drying: Gently dry both the phosphonium salt sample and spectroscopic grade Potassium Bromide (KBr) in an oven at ~110 °C for 2-4 hours to remove any adsorbed water, which has a strong IR signal.

-

Mixing: In an agate mortar, mix ~1 mg of the sample with ~100 mg of dry KBr.

-

Grinding: Grind the mixture thoroughly until a fine, homogeneous powder is obtained.

-

Pressing: Transfer the powder to a pellet press die and apply several tons of pressure for a few minutes to form a transparent or translucent pellet.

-

Analysis: Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum:

-

~7.7-8.0 ppm: A complex multiplet integrating to 15 protons, corresponding to the aromatic protons of the three phenyl groups.

-

~4.0-4.5 ppm: A multiplet corresponding to the single methine proton (CH) of the sec-butyl group directly attached to the phosphorus atom. This signal will be split by the adjacent methyl and methylene protons and also show coupling to the ³¹P nucleus (JPH).

-

~1.6-2.0 ppm: A multiplet corresponding to the two methylene protons (CH₂) of the sec-butyl group.

-

~1.2-1.4 ppm: A doublet of doublets or complex multiplet corresponding to the three methyl protons (CH₃) adjacent to the methine. This signal will show coupling to the methine proton and potentially a smaller long-range coupling to phosphorus.

-

~0.8-1.0 ppm: A triplet corresponding to the three terminal methyl protons (CH₃) of the ethyl fragment.

Predicted ¹³C NMR Spectrum:

-

Aromatic signals between ~118-135 ppm, showing characteristic coupling to the phosphorus atom (JPC). The ipso-carbon (directly attached to P) will appear as a strong doublet with a large coupling constant.

-

Aliphatic signals for the four distinct carbons of the sec-butyl group, with the carbon directly bonded to phosphorus showing a large one-bond P-C coupling constant.

Predicted ³¹P NMR Spectrum:

-

A single signal, typically in the range of +20 to +35 ppm, confirming the presence of a single phosphonium species.

Experimental Protocol for NMR Analysis:

-

Sample Preparation: Accurately weigh 5-10 mg of the phosphonium salt and dissolve it in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or CD₃OD) in a clean, dry NMR tube.

-

Homogenization: Ensure the sample is fully dissolved by gentle vortexing.

-

Acquisition: Insert the tube into the NMR spectrometer. Acquire standard ¹H, ¹³C, and ³¹P spectra following instrument-specific protocols.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the mass-to-charge ratio of ions, providing the molecular weight of the intact cation and information about its fragmentation pathways. High-Resolution Mass Spectrometry (HRMS) can determine the exact mass with high precision, allowing for the unambiguous confirmation of the elemental formula.

Expected ESI-MS Results:

-

Technique: Electrospray Ionization (ESI) in positive ion mode is ideal for pre-charged ionic compounds like phosphonium salts.

-

Major Ion: A prominent peak corresponding to the sec-butyltriphenylphosphonium cation [C₂₂H₂₄P]⁺.

-

Calculated Monoisotopic Mass of Cation: 319.1610 Da. HRMS analysis should yield a mass measurement within 5 ppm of this value.

-

Fragmentation: Fragmentation of the cation may be observed, potentially showing the loss of the sec-butyl group or other fragments.

Experimental Protocol for ESI-MS Analysis:

-

Solution Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent, such as methanol or acetonitrile.

-

Infusion: Infuse the solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over an appropriate mass range (e.g., m/z 100-500). For HRMS, use a high-resolution instrument like an Orbitrap or TOF analyzer.

Crystallographic Data

Single-crystal X-ray diffraction (XRD) provides the definitive, three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and crystal packing information. While a crystal structure has been published for the n-butyl isomer, one for sec-butyltriphenylphosphonium bromide is not available in public databases like the Cambridge Structural Database (CSD) as of early 2026.[13]

Importance of XRD Analysis: Determining the crystal structure would confirm the tetrahedral geometry around the phosphorus atom and reveal how the bulky phenyl and sec-butyl groups arrange themselves in the solid-state lattice. This information is valuable for understanding solid-state reactivity, polymorphism, and intermolecular interactions.

General Protocol for Single-Crystal XRD:

-

Crystal Growth: The primary challenge is to grow single crystals of sufficient size and quality. This is typically achieved by slow evaporation of a solvent from a saturated solution, or by slow diffusion of a non-solvent into a solution of the compound.

-

Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam while being rotated.

-

Structure Solution & Refinement: The resulting diffraction pattern is processed to determine the unit cell dimensions and the electron density map, from which the atomic positions are solved and refined to yield the final molecular structure.

Conclusion

sec-Butyltriphenylphosphonium bromide is a valuable reagent whose utility in research and synthesis is underpinned by its physical properties. This guide has established its core identity with a molecular weight of 399.3 g/mol and formula C₂₂H₂₄BrP.[1] Key handling considerations arise from its inherent hygroscopicity, a common trait among phosphonium salts, which necessitates careful storage in a dry environment to preserve its chemical integrity.[8] Its ionic nature dictates its solubility, rendering it soluble in polar solvents like water, methanol, and chloroform, and insoluble in non-polar media.

While specific experimental data for its melting point and NMR spectra are not widely published, this guide provides robust, standardized protocols for their determination. The expected spectroscopic fingerprints—including characteristic IR bands for P-Ph and C-H vibrations, predictable NMR chemical shifts with P-C and P-H coupling, and a clear cationic signal in ESI-mass spectrometry—serve as a reliable basis for its characterization.[1] This comprehensive understanding of its physical properties is essential for any scientist aiming to leverage sec-butyltriphenylphosphonium bromide in their synthetic endeavors.

References

- BenchChem. (n.d.). Technical Support Center: Managing Hygroscopic Phosphonium Compounds in Synthesis.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3083826, sec-Butyltriphenylphosphonium bromide. Retrieved from [Link]

- Wiley-VCH. (2007). Supporting Information.

-

Moldb. (n.d.). 3968-92-1 | Sec-butyltriphenylphosphonium bromide. Retrieved from [Link]

-

Home Sunshine Pharma. (n.d.). Butyltriphenylphosphonium Bromide CAS 1779-51-7. Retrieved from [Link]

-

LookChem. (n.d.). Cas 1779-51-7, Butyltriphenylphosphonium bromide. Retrieved from [Link]

-

Jinan Future chemical Co.,Ltd. (n.d.). Butyltriphenylphosphonium bromide CAS: 1779-51-7. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 159628, Butyltriphenylphosphonium bromide. Retrieved from [Link]

-

Vesta Chemicals. (n.d.). CatOnium BTPB. Retrieved from [Link]

-

Royal Society of Chemistry. (2022). Supporting Information: Bifunctional Organoboron-Phosphonium Catalysts for Copolymerization of CO2 and Epoxides Materials and Methods. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for:. Retrieved from [Link]

-

SpectraBase. (n.d.). (Butyl)triphenylphosphonium bromide - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

HepatoChem. (n.d.). How do you handle hygroscopic salts?. Retrieved from [Link]

-

Royal Society of Chemistry. (2014). Chapter 3: Phosphonium salts and P-ylides. Retrieved from [Link]

-

MDPI. (2023). 1-Hydroxyalkylphosphonium Salts—Synthesis and Properties. Retrieved from [Link]

-

IRIS. (n.d.). Phosphonium salts and P-ylides. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Phosphonium salts and P-ylides | Organophosphorus ChemistryVolume 52. Retrieved from [Link]

-

ResearchGate. (2020). Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization. Retrieved from [Link]

-

Reddit. (2023). purification of phosphonium hydride salts. Retrieved from [Link]

-

ResearchGate. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Retrieved from [Link]

-

MDPI. (2020). Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization. Retrieved from [Link]

Sources

- 1. sec-Butyltriphenylphosphonium bromide | C22H24BrP | CID 3083826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3968-92-1 | Sec-butyltriphenylphosphonium bromide - Moldb [moldb.com]

- 3. Butyltriphenylphosphonium Bromide CAS 1779-51-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. CAS 1779-51-7: Butyltriphenylphosphonium bromide [cymitquimica.com]

- 5. Butyltriphenylphosphonium bromide CAS#: 1779-51-7 [chemicalbook.com]

- 6. Cas 1779-51-7,Butyltriphenylphosphonium bromide | lookchem [lookchem.com]

- 7. jnfuturechemical.com [jnfuturechemical.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. hepatochem.com [hepatochem.com]

- 10. Butyltriphenylphosphonium bromide | 1779-51-7 [chemicalbook.com]

- 11. books.rsc.org [books.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Butyltriphenylphosphonium bromide | C22H24P.Br | CID 159628 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of (2-Butyl)triphenylphosphonium Bromide

For Immediate Release

This technical guide provides a detailed analysis and prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (2-butyl)triphenylphosphonium bromide. Designed for researchers, scientists, and professionals in drug development, this document offers a foundational understanding of the spectral characteristics of this phosphonium salt, even in the absence of directly published experimental data. The predictions herein are based on established principles of NMR spectroscopy and comparative analysis with structurally similar compounds.

Introduction: The Role of NMR in Characterizing Phosphonium Salts

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds. For phosphonium salts like (2-butyl)triphenylphosphonium bromide, NMR provides critical information regarding the molecular framework, including the connectivity of atoms and the electronic environment of individual nuclei. ¹H NMR spectroscopy reveals the number and types of hydrogen atoms, their neighboring environments through spin-spin coupling, and their relative quantities via integration. Concurrently, ¹³C NMR spectroscopy maps the carbon skeleton of the molecule, offering insights into the hybridization and chemical environment of each carbon atom. The presence of the phosphorus-31 (³¹P) nucleus, which is 100% abundant and NMR-active, introduces additional complexity and informational depth through heteronuclear coupling to both protons and carbons.

(2-Butyl)triphenylphosphonium bromide is a quaternary phosphonium salt. These compounds are widely utilized in organic synthesis, most notably as precursors to Wittig reagents for olefination reactions, as phase-transfer catalysts, and as ionic liquids. Accurate structural verif[1][2]ication by NMR is paramount to ensuring the purity and identity of these reagents, which directly impacts the outcomes of chemical reactions.

Predicted ¹H NMR Spectrum of (2-Butyl)triphenylphosphonium Bromide

The predicted ¹H NMR spectrum of (2-butyl)triphenylphosphonium bromide is characterized by distinct signals corresponding to the aromatic protons of the three phenyl groups and the aliphatic protons of the 2-butyl group. The chemical shifts are influenced by the deshielding effect of the positively charged phosphorus atom.

Table 1: Predicted ¹H NMR Chemical Shifts, Multiplicities, and Couplings for (2-Butyl)triphenylphosphonium Bromide

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Phenyl Protons | ||||

| ortho-H (6H) | 7.85 - 7.70 | Multiplet | 6 | |

| meta-H (6H) | 7.70 - 7.60 | Multiplet | 6 | |

| para-H (3H) | 7.60 - 7.50 | Multiplet | 3 | |

| 2-Butyl Protons | ||||

| P-CH (CH₃)(CH₂CH₃) | 4.50 - 4.20 | Multiplet | 1 | |

| P-CH(CH₃ )(CH₂CH₃) | 1.50 - 1.30 | Doublet of doublets | 3 | |

| P-CH(CH₃)(CH₂ CH₃) | 2.00 - 1.70 | Multiplet | 2 | |

| P-CH(CH₃)(CH₂CH₃ ) | 1.00 - 0.80 | Triplet | 3 |

Causality Behind Predictions:

-

Phenyl Protons: The protons on the three phenyl groups are expected to appear in the aromatic region (δ 7.9–7.5 ppm). Due to the electron-withdrawing nature of the phosphonium group, these protons are deshielded and shifted downfield compared to benzene (δ 7.34 ppm). The signals will likely appear as complex multiplets due to overlapping ortho, meta, and para proton resonances and potential coupling to the phosphorus atom.

-

Alkyl Protons: Th[3]e protons of the 2-butyl group are influenced by the adjacent chiral center and the positively charged phosphorus atom. The methine proton (P-CH) directly attached to the phosphorus will be the most deshielded of the alkyl protons, appearing as a multiplet due to coupling with the adjacent methyl and methylene protons, as well as the phosphorus atom. The diastereotopic methylene protons will also exhibit complex splitting patterns. The terminal methyl group will likely appear as a triplet.

Predicted ¹³C NMR Spectrum of (2-Butyl)triphenylphosphonium Bromide

The ¹³C NMR spectrum will display signals for the carbons of the phenyl rings and the 2-butyl group. A key feature will be the presence of carbon-phosphorus coupling (¹JCP, ²JCP, ³JCP), which provides valuable structural information.

Table 2: Predicted ¹³C NMR Chemical Shifts and C-P Couplings for (2-Butyl)triphenylphosphonium Bromide

| Carbon | Predicted Chemical Shift (δ, ppm) | C-P Coupling Constant (JCP, Hz) |

| Phenyl Carbons | ||

| ipso-C | 118.0 - 116.0 | ¹JCP ≈ 85-95 |

| ortho-C | 134.0 - 133.0 | ²JCP ≈ 10-12 |

| meta-C | 130.5 - 129.5 | ³JCP ≈ 12-14 |

| para-C | 135.5 - 134.5 | ⁴JCP ≈ 3-4 |

| 2-Butyl Carbons | ||

| P-CH (CH₃)(CH₂CH₃) | 35.0 - 30.0 | ¹JCP ≈ 45-55 |

| P-C H(CH₃ )(CH₂CH₃) | 20.0 - 15.0 | ²JCP ≈ 4-6 |

| P-CH(CH₃)(CH₂ CH₃) | 28.0 - 23.0 | ²JCP ≈ 15-20 |

| P-CH(CH₃)(CH₂CH₃ ) | 12.0 - 8.0 | ³JCP ≈ 15-20 |

Causality Behind Predictions:

-

Phenyl Carbons: The ipso-carbon, directly bonded to phosphorus, will show a large one-bond coupling constant (¹JCP) and will be shifted significantly upfield. The ortho, meta, and para carbons will exhibit smaller two-, three-, and four-bond couplings, respectively.

-

Alkyl Carbons: Th[4]e carbon atom directly attached to the phosphorus (P-CH) will experience a significant one-bond coupling. The other carbons in the 2-butyl chain will show smaller two- and three-bond couplings. The magnitudes of these coupling constants are highly informative for assigning the carbon signals.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of (2-butyl)triphenylphosphonium bromide, the following experimental protocol is recommended:

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of (2-butyl)triphenylphosphonium bromide in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent can influence chemical shifts.

-

Ensure the sample is fully dissolved to obtain a homogeneous solution.

-

Filter the solution into a standard 5 mm NMR tube if any particulate matter is present.

-

-

Instrument Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, especially in the aromatic region.

-

¹H NMR:

-

Acquire the spectrum at room temperature.

-

Use a standard pulse sequence (e.g., zg30).

-

Set a spectral width that encompasses all expected proton signals (e.g., 0-10 ppm).

-

Employ a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR:

-

Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each carbon (unless observing C-P coupling is desired without proton coupling).

-

Set a wider spectral width to cover all carbon resonances (e.g., 0-160 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum correctly.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

-

Integrate the signals in the ¹H NMR spectrum.

-

Analyze the multiplicities and coupling constants.

-

Visualization of the Molecular Structure and NMR Environments

The following diagram illustrates the structure of (2-butyl)triphenylphosphonium bromide, with key proton and carbon environments labeled for clarity in spectral interpretation.

Caption: Structure of (2-butyl)triphenylphosphonium cation.

Conclusion

This technical guide provides a comprehensive prediction and interpretation of the ¹H and ¹³C NMR spectra of (2-butyl)triphenylphosphonium bromide. By understanding the expected chemical shifts, multiplicities, and coupling constants, researchers can confidently identify and characterize this important phosphonium salt. The provided experimental protocol offers a standardized approach for acquiring high-quality NMR data. This foundational knowledge is crucial for ensuring the integrity of starting materials and the successful outcome of subsequent chemical transformations in various research and development applications.

References

-

Jeong, K., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20288. [Link]

-

MPG.PuRe. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

-

Kim, H. (2022). Calculation of infrared spectra of organophosphorus compounds and prediction of new types of nerve agents. New Journal of Chemistry, 46(18). [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

- Sayeeda, Z. (n.d.). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. University of Alberta.

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

H-1 NMR Spectrum. (n.d.). Retrieved from [Link]

-

MDPI. (2020). Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization. Molecules, 25(24), 5889. [Link]

-

PubChem. (n.d.). Butyltriphenylphosphonium bromide. Retrieved from [Link]

-

ACS Omega. (2018). Sometimes, the Least Demanding Solution Is the Most Suitable: A Careful Survey of NMR Spectra of a Phosphonium Salt Accounted for Its “Unusual Wittig Reaction”. ACS Omega, 3(7), 8351-8358. [Link]

- Google Patents. (n.d.). CN105330696A - Synthetic method for butyltriphenylphosphonium bromide.

-

RSC Publishing. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(30), 10255-10266. [Link]

-

PubMed. (2016). Synthesis of a new quaternary phosphonium salt: NMR study of the conformational structure and dynamics. Magnetic Resonance in Chemistry, 54(4), 320-327. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for:. Retrieved from [Link]

-

PubMed. (2006). Toward the complete prediction of the 1H and 13C NMR spectra of complex organic molecules by DFT methods: application to natural substances. Chemistry, 12(21), 5514-5525. [Link]

-

Journal of the American Chemical Society. (n.d.). Nuclear Magnetic Resonance Spectra of Phosphorus Compounds. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information Reactions of benzyltriphenylphosphonium salts under photoredox catalysis. Retrieved from [Link]

-

ResearchGate. (2022). Spectral study of phosphonium salts synthesized from Michael acceptors. Retrieved from [Link]

-

LookChem. (n.d.). Cas 1779-51-7, Butyltriphenylphosphonium bromide. Retrieved from [Link]

-

PubChem. (n.d.). Phosphine, triphenyl-, hydrobromide. Retrieved from [Link]

-

MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

ResearchGate. (n.d.). Selected 1H, 13C and 31P NMR data for cations A-H derived from the.... Retrieved from [Link]

-

CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of sec-Butyltriphenylphosphonium Bromide in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of sec-butyltriphenylphosphonium bromide in various organic solvents. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of solubility, presents available qualitative and analogous quantitative data, and offers detailed protocols for experimental determination.

Introduction: Understanding the Molecular Landscape

sec-Butyltriphenylphosphonium bromide is a quaternary phosphonium salt with a unique molecular architecture that dictates its interaction with different solvent environments. The molecule consists of a central phosphorus atom bonded to three phenyl groups and a sec-butyl group, forming a bulky, positively charged cation. This cation is ionically bonded to a bromide anion. The interplay between the large, nonpolar organic substituents and the ionic character of the salt is the primary determinant of its solubility profile.

The structure of the sec-butyltriphenylphosphonium cation, with its three phenyl rings, creates significant steric hindrance and contributes to a large nonpolar surface area. The sec-butyl group, being a branched alkyl chain, further adds to the nonpolar character. However, the formal positive charge on the phosphorus atom and the presence of the bromide counter-ion introduce a strong ionic component. This dual nature—possessing both significant nonpolar regions and a distinct ionic center—results in a complex solubility behavior that is highly dependent on the properties of the solvent.

Theoretical Framework: The Principles of Solubility

The adage "like dissolves like" serves as a fundamental principle in predicting the solubility of a solute in a given solvent. For a quaternary phosphonium salt like sec-butyltriphenylphosphonium bromide, this principle can be dissected into several key factors:

-

Polarity: Polar solvents, characterized by a significant dipole moment, are generally effective at dissolving ionic compounds. They can solvate the cation and anion, overcoming the lattice energy of the solid salt. Nonpolar solvents, lacking a strong dipole moment, are typically poor solvents for ionic species.

-

Dielectric Constant: A solvent with a high dielectric constant is more effective at shielding the electrostatic attraction between the cation and anion, thus promoting dissolution.

-

Hydrogen Bonding: Solvents capable of hydrogen bonding can interact favorably with the bromide anion, further stabilizing the dissolved ions.

-

Van der Waals Forces: The large nonpolar surface area of the triphenylphosphine and sec-butyl groups allows for significant van der Waals interactions with nonpolar solvents. However, these forces are generally not strong enough to overcome the ionic interactions holding the salt together.

Based on these principles, it is anticipated that sec-butyltriphenylphosphonium bromide will exhibit higher solubility in polar aprotic and protic solvents and limited solubility in nonpolar solvents.

Solubility Profile of Butyltriphenylphosphonium Bromide Isomers

Table 1: Qualitative and Analogous Solubility of Butyltriphenylphosphonium Bromide

| Solvent Class | Solvent Example | Expected Solubility of sec-Butyltriphenylphosphonium Bromide | Qualitative Data for n-Butyltriphenylphosphonium Bromide |

| Polar Protic | Water | Soluble | Soluble[1][2][3] |

| Methanol | Soluble | Soluble[1][2] | |

| Ethanol | Soluble | Soluble[4] | |

| Polar Aprotic | Chloroform | Soluble | Soluble[1][2] |

| Dichloromethane | Likely Soluble | Data not available | |

| Acetone | Likely Soluble | Data not available | |

| Acetonitrile | Likely Soluble | Data not available | |

| Nonpolar | Toluene | Sparingly Soluble to Insoluble | Insoluble |

| Hexane | Insoluble | Insoluble | |

| Diethyl Ether | Insoluble | Insoluble |

Note: The expected solubility for the sec-butyl isomer is an educated inference based on the data available for the n-butyl isomer and general principles of solubility. Experimental verification is highly recommended.

Factors Influencing Solubility: A Deeper Dive

The solubility of sec-butyltriphenylphosphonium bromide is a nuanced interplay of its structural features and the properties of the solvent. The following diagram illustrates the key molecular interactions that govern its dissolution.

Caption: Diagram of intermolecular forces governing solubility.

Experimental Protocol for Determining Solubility

The following protocol provides a standardized method for determining the solubility of sec-butyltriphenylphosphonium bromide in a given organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.

Materials:

-

sec-Butyltriphenylphosphonium bromide

-

Selected organic solvents (analytical grade)

-

Scintillation vials or small flasks with screw caps

-

Magnetic stirrer and stir bars

-

Constant temperature bath or incubator

-

Analytical balance

-

Volumetric flasks

-

Syringe filters (0.45 µm, solvent-compatible)

-

High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of sec-butyltriphenylphosphonium bromide to a series of vials, each containing a known volume (e.g., 5 mL) of a different organic solvent. The excess solid should be clearly visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature bath (e.g., 25 °C) and stir vigorously for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

After the equilibration period, stop the stirring and allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a syringe.

-

Immediately filter the supernatant through a 0.45 µm syringe filter into a clean, pre-weighed vial. This step is crucial to remove any undissolved microcrystals.

-

-

Quantification of Dissolved Solute:

-

Gravimetric Method:

-

Carefully evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a temperature below the decomposition point of the salt.

-

Once the solvent is completely removed, weigh the vial containing the dried solute.

-

The mass of the dissolved solute can be calculated by subtracting the initial weight of the vial.

-

Express the solubility in g/100 mL or other appropriate units.

-

-

Chromatographic/Spectroscopic Method (for higher accuracy):

-

Prepare a series of standard solutions of sec-butyltriphenylphosphonium bromide of known concentrations in the solvent of interest.

-

Generate a calibration curve by analyzing the standard solutions using HPLC or UV-Vis spectrophotometry.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor.

-

-

Workflow Diagram:

Sources

A Comprehensive Technical Guide to the Safe Handling of (2-Butyl)triphenylphosphonium Bromide

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the hazards and essential safety protocols for (2-Butyl)triphenylphosphonium bromide (CAS No. 3968-92-1). As a quaternary phosphonium salt, this compound is a valuable reagent in organic synthesis, notably in Wittig reactions. However, its chemical properties necessitate a thorough understanding of its potential hazards to ensure safe handling and experimental integrity. This document moves beyond standard safety data sheets to offer a field-proven perspective on risk mitigation, emergency preparedness, and the scientific rationale behind recommended safety procedures.

Chemical Identity and Core Hazard Profile

(2-Butyl)triphenylphosphonium bromide, also known as sec-butyltriphenylphosphonium bromide, is a solid, white compound with the molecular formula C₂₂H₂₄BrP.[1][2] Its primary utility in a laboratory setting is as a precursor to a phosphonium ylide for the Wittig reaction, a cornerstone of alkene synthesis.

A critical, and often underestimated, characteristic of many phosphonium salts is their hygroscopic nature—they readily absorb moisture from the atmosphere.[1][3][4] This property is not merely a physical inconvenience; absorbed water can hydrolyze the ylide intermediate in moisture-sensitive reactions, leading to significantly lower yields or complete reaction failure.[4] Therefore, the imperative to handle this compound in a dry environment is a central theme of its safety protocol.

The primary health hazards are associated with its irritant properties.[1][5] It is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation upon inhalation of its dust.[1][6]

GHS Hazard Identification and Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating the hazards of chemical products. The classification for (2-Butyl)triphenylphosphonium bromide mandates specific precautionary measures.

| Hazard Class | Hazard Category | GHS Code | Hazard Statement | Pictogram |

| Skin Corrosion/Irritation | Category 2 | H315 | Causes skin irritation.[5] | |

| Serious Eye Damage/Eye Irritation | Category 2 / 2A | H319 | Causes serious eye irritation.[5][6] | |

| Specific target organ toxicity — Single exposure | Category 3 | H335 | May cause respiratory irritation.[1][6] | |

| Physical Hazard | ||||

| Hygroscopic | Not Classified | - | Absorbs moisture from the air.[1][7] | - |

Proactive Risk Assessment: A Workflow for Safe Experimentation

A robust safety culture begins before the compound is even handled. The following workflow illustrates a self-validating system for risk assessment and control implementation, ensuring that all potential hazards are systematically addressed.

Caption: Decision tree for first aid response to an exposure incident.

Detailed First Aid Protocols

-